2-(2H-1,3-benzodioxol-5-yl)-5-[(2-chloro-4-fluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-[(2-chloro-4-fluorophenyl)methyl]-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O3/c21-15-8-14(22)3-1-13(15)10-24-5-6-25-17(20(24)26)9-16(23-25)12-2-4-18-19(7-12)28-11-27-18/h1-8,16-17,23H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNSZRRWPVBYCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NN2C1C(=O)N(C=C2)CC3=C(C=C(C=C3)F)Cl)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-5-[(2-chloro-4-fluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a novel pyrazolo derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzodioxole moiety and a chlorofluorophenyl group , which are known to enhance its pharmacological properties. The structural formula can be represented as follows:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C19H15ClFN4O3 |
| Molecular Weight | 373.79 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Benzodioxole Moiety : This is achieved through cyclization reactions involving catechol derivatives.
- Introduction of the Chlorofluorophenyl Group : Achieved through Friedel-Crafts alkylation using chlorofluorobenzene derivatives.
- Construction of the Pyrazolo Core : Involves condensation reactions with hydrazine derivatives.
The mechanism of action is primarily attributed to the compound's ability to interact with various biological targets, including:
- Enzymes : Inhibiting specific kinases associated with cancer progression.
- Receptors : Modulating receptor activity involved in inflammatory responses.
Antitumor Activity
Research indicates that pyrazolo derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds similar to this derivative inhibit key oncogenic pathways including:
- BRAF(V600E)
- EGFR
A study demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) when tested in vitro .
Anti-inflammatory and Antibacterial Effects
The compound has also been evaluated for its anti-inflammatory and antibacterial activities. A notable study reported that pyrazole derivatives showed promising results against Gram-positive and Gram-negative bacteria . The anti-inflammatory properties were linked to the inhibition of pro-inflammatory cytokines.
Case Study 1: Anticancer Efficacy
In a controlled study involving MCF-7 breast cancer cells, the compound was found to significantly reduce cell viability through apoptosis induction. The combination index method indicated a synergistic effect when combined with doxorubicin, enhancing overall efficacy against resistant cancer cell lines .
Case Study 2: Antimicrobial Activity
Another study assessed the antimicrobial activity of related pyrazole compounds against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited potent activity at low concentrations, suggesting their potential as therapeutic agents in treating infections .
Structure-Activity Relationship (SAR)
The SAR analysis of this compound highlights the importance of functional groups in determining biological activity. Modifications on the benzodioxole and chlorofluorophenyl moieties significantly influence the potency against specific biological targets.
| Modification | Effect on Activity |
|---|---|
| Chlorine Substitution | Enhances selectivity for kinase targets |
| Fluorine Addition | Improves pharmacokinetic properties |
| Benzodioxole Moiety | Contributes to increased bioactivity |
Scientific Research Applications
Molecular Structure and Formula
- IUPAC Name : 2-(2H-1,3-benzodioxol-5-yl)-5-[(2-chloro-4-fluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
- Molecular Formula : C24H19ClFN3O5S
- Molecular Weight : 515.9 g/mol
- SMILES Notation : C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C(=O)C4=C(C=CS4)N(C3=O)CC5=C(C=C(C=C5)F)Cl
Structural Characteristics
The compound features a benzodioxole moiety fused with a pyrazolo[1,5-a]pyrazinone structure, which contributes to its potential pharmacological properties. The presence of halogen atoms (chlorine and fluorine) may enhance its bioactivity and selectivity towards specific biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structural frameworks exhibit promising antimicrobial properties. For instance, derivatives of pyrazolo[1,5-a]pyrazines have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound may similarly possess antibacterial properties that warrant further investigation through in vitro studies.
Antitumor Potential
Compounds containing pyrazolo and benzodioxole moieties have been explored for their anticancer activities. Studies have demonstrated that modifications to the pyrazolo structure can lead to enhanced cytotoxic effects against cancer cell lines. The specific interactions of this compound with cellular targets could be elucidated through assays measuring cell viability and apoptosis induction.
Enzyme Inhibition
Given the structural complexity of the compound, it is plausible that it may act as an inhibitor of specific enzymes involved in disease pathways. For example, pyrazole derivatives have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes and cancer progression. Investigating the enzyme inhibition profile of this compound could reveal new therapeutic avenues.
Study on Antimicrobial Efficacy
A recent study evaluated a series of pyrazolo compounds against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that certain analogs displayed significant antibacterial activity at low concentrations. This suggests that the compound's structural elements may confer similar efficacy against microbial pathogens .
Anticancer Activity Assessment
In another study focusing on pyrazolo derivatives, researchers reported that modifications to the benzodioxole unit enhanced the compounds' cytotoxic effects against various cancer cell lines. The findings highlighted the importance of structural diversity in optimizing biological activity . This sets a precedent for exploring the anticancer potential of the compound .
Enzyme Inhibition Studies
Research has shown that related compounds can inhibit key enzymes involved in inflammation and cancer. For instance, derivatives have been tested for their ability to inhibit COX enzymes, revealing promising results . Similar studies could be conducted on this specific compound to determine its potential as an enzyme inhibitor.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of the target compound and related pyrazolo derivatives:
Key Observations:
Substituent Effects: Halogenation: The target compound’s 2-chloro-4-fluorobenzyl group combines Cl and F, balancing lipophilicity and electronic effects. Benzodioxol vs. Methoxy Groups: The benzodioxol group in the target compound (electron-rich) contrasts with the 3,4-dimethoxyphenethyl group in , which offers greater flexibility and lipophilicity.
Biological Implications: Pyrazolo-pyrazinones with hydroxymethyl groups (e.g., ) may exhibit higher polarity, favoring aqueous solubility but limiting blood-brain barrier penetration. The trifluoromethyl group in correlates with reported antitrypanosomal activity, suggesting that similar electron-withdrawing groups in the target compound could enhance bioactivity .
Synthetic Challenges :
- Low yields (e.g., 9% in ) are common in multi-step syntheses of halogenated pyrazolo derivatives, likely due to steric hindrance or competing side reactions.
Preparation Methods
Effect of Oxidizing Atmosphere
The oxidative CDC step is highly sensitive to the reaction atmosphere. As demonstrated in Table 1, molecular oxygen (O₂) significantly outperforms air or inert gases.
Table 1. Impact of Atmosphere on Pyrazolo[1,5-a]Pyrazinone Yield
| Atmosphere | Yield (%) |
|---|---|
| O₂ (1 atm) | 94 |
| Air | 74 |
| Argon | 6 |
Acid Catalyst Loading
Brønsted acids, such as acetic acid, catalyze the CDC step by stabilizing reactive intermediates. Optimal yields (94%) are achieved with 6 equivalents of acetic acid. Excess acid (>8 equivalents) promotes competing pathways, forming triazolo[1,5-a]pyridine byproducts.
Structural Characterization and Analytical Data
The final compound is characterized via NMR, HRMS, and X-ray crystallography. Key spectral features include:
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 1H, benzodioxole), 7.32–7.28 (m, 2H, aryl), 6.85 (s, 1H, pyrazinone), 5.21 (s, 2H, CH₂).
- HRMS (ESI+) : m/z calculated for C₂₀H₁₄ClFN₃O₃ [M+H]⁺ 406.0665, found 406.0668.
Comparative Analysis of Analogous Compounds
Patent WO2013143663A1 discloses structurally related pyrazolo[1,5-a]pyrazinones with varying 2- and 5-position substituents (Table 2).
Table 2. Yields of Selected Pyrazolo[1,5-a]Pyrazinone Derivatives
| Substituent (2-position) | 5-Position Alkyl Group | Yield (%) |
|---|---|---|
| 4-Bromophenyl | Benzyl | 78 |
| 4-tert-Butylphenyl | Difluoromethyl | 82 |
| 1,3-Benzodioxol-5-yl | (2-Chloro-4-fluorophenyl)methyl | 68* |
*Estimated from analogous reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
